

VDM11 and Endocannabinoid System Modulation: A Technical Guide

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Compound of Interest

Compound Name: VDM11

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Abstract

This technical guide provides an in-depth overview of **VDM11**, a compound identified as a modulator of the endocannabinoid system (ECS). Primarily characterized as an inhibitor of anandamide (AEA) transport, **VDM11**'s pharmacological profile is complex, with demonstrated effects on key enzymes of the ECS, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This document consolidates the current understanding of **VDM11**'s mechanism of action, presents quantitative data on its enzymatic inhibition, and details experimental protocols for its study. Furthermore, it visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.

Introduction to the Endocannabinoid System

The endocannabinoid system is a ubiquitous neuromodulatory network crucial for regulating a multitude of physiological and cognitive processes.^[1] The core components of the ECS are:

- Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters. The most well-characterized are N-arachidonylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).

- **Cannabinoid Receptors:** G-protein coupled receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in the peripheral nervous system and immune cells.[2]
- **Metabolic Enzymes:** Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) is the primary enzyme for AEA degradation, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG degradation.[2]

The ECS is integral to retrograde signaling, where endocannabinoids are synthesized and released from postsynaptic neurons to act on presynaptic CB1 receptors, thereby modulating neurotransmitter release.[1][3] This system's involvement in processes like pain, mood, appetite, and memory has made it a significant target for therapeutic intervention.[3]

VDM11: A Modulator of Anandamide Signaling

VDM11, or N-(4-hydroxy-2-methylphenyl)arachidonoylamide, is a synthetic compound structurally related to anandamide.[4] It was initially developed as a selective inhibitor of the anandamide membrane transporter (AMT), a putative carrier protein responsible for the cellular uptake of anandamide.[5][6] By inhibiting AEA uptake, **VDM11** is proposed to increase the extracellular concentration of anandamide, thereby prolonging its signaling effects at cannabinoid receptors.

However, subsequent research has revealed a more complex pharmacological profile. **VDM11** has been shown to inhibit FAAH and, to a lesser extent, MAGL.[4] It has also been suggested that **VDM11** may act as an alternative substrate for FAAH.[4] This multifaceted activity complicates the interpretation of its in vivo effects, which may result from a combination of transport inhibition and direct enzymatic modulation.

Quantitative Data

The following tables summarize the quantitative data available for **VDM11**'s interaction with key components of the endocannabinoid system.

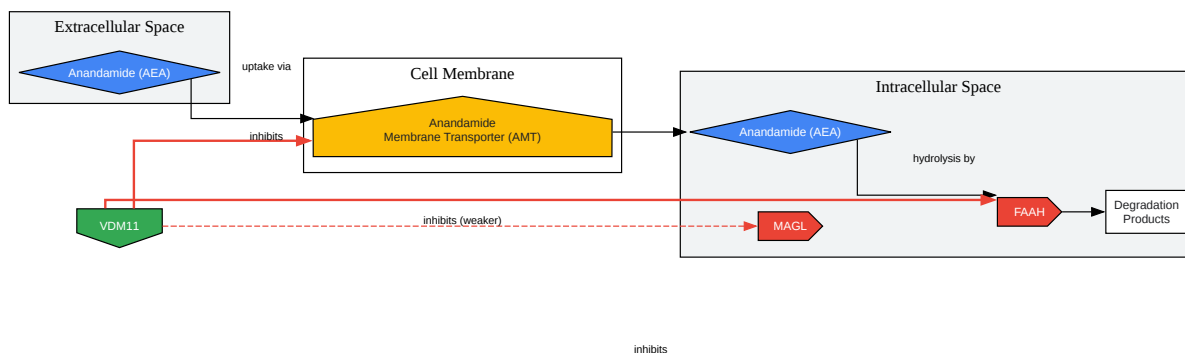
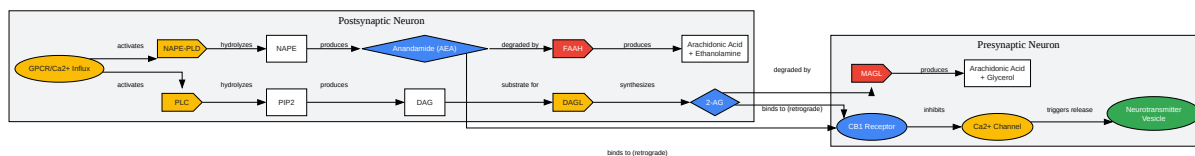
Parameter	Enzyme/Recept or	Value	Species/Assay Condition	Reference
IC ₅₀	FAAH	2.6 μ M	Rat brain, in the presence of 0.125% fatty acid-free BSA	[7]
FAAH	1.6 μ M	Rat brain, in the absence of fatty acid-free BSA	[7]	
MAGL (cytosolic)	21 μ M	Rat brain, in the presence of 0.125% fatty acid-free BSA	[7]	
MAGL (membrane)	6 μ M	Rat brain, in the absence of fatty acid-free BSA	[7]	
MAGL (membrane)	14 μ M	Rat brain, in the presence of 0.125% fatty acid-free BSA	[7]	
K _i	CB1 Receptor	> 5-10 μ M	[5]	
CB2 Receptor	> 5-10 μ M	[5]		

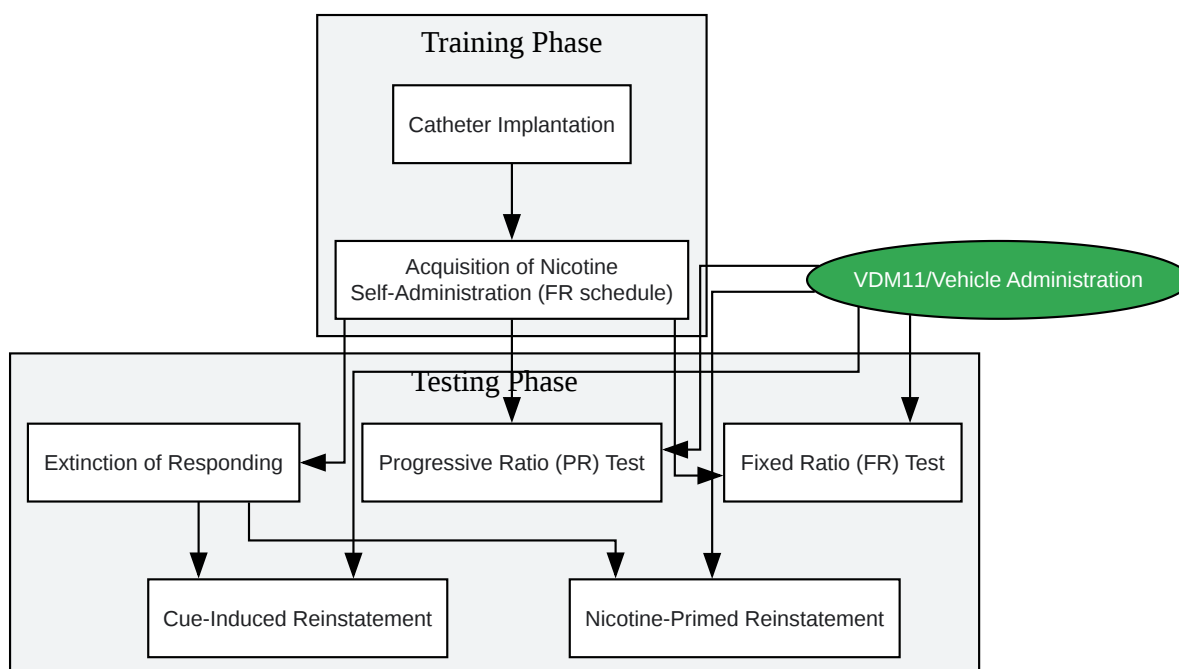
Study Type	Animal Model	VDM11 Doses	Observed Effect	Reference
Reward Seeking	Rat	420 µg/kg and 560 µg/kg (cumulative, i.v.)	Significantly decreased reward seeking and nucleus accumbens neural encoding of reward-predictive cues.	[8]
Nicotine Seeking	Rat	3 and 10 mg/kg (i.p.)	Attenuated reinstatement of nicotine-seeking behavior induced by cues and nicotine priming. No effect on nicotine self-administration under fixed or progressive ratio schedules.	[9]
Cough Reflex	Mouse	3, 6, and 10 mg/kg (s.c.)	Dose-dependently reduced the number of capsaicin-induced coughs.	[10]
Sleep Regulation	Rat	5, 10, 20 mg/kg (i.p.)	Enhanced sleep rebound after sleep deprivation.	[11]
Neuroinflammation	Mouse	1, 4, and 10 mg/kg (i.p.)	Reduced levels of astrocyte and microglia markers, and	

proinflammatory
cytokines in the
hippocampus in
an LPS-induced
model.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways of the endocannabinoid system and the proposed mechanisms of action for **VDM11**.





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